

Quantitative Pharmacokinetic Data of Fosamprenavir

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Compound Focus: Fosamprenavir-d4

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The tables below summarize key pharmacokinetic parameters from healthy subject studies, which are crucial for bioanalytical method development and data interpretation.

Table 1: Steady-State Pharmacokinetics of High-Dose Fosamprenavir/Ritonavir Regimens [1]

This study compared high-dose regimens to the standard approved regimen. All regimens were administered twice daily (BID). APV refers to amprenavir, the active metabolite of fosamprenavir.

Regimen (All BID)	Analyte	AUC(0- τ) GMR (90% CI) *	C _{max} GMR (90% CI) *	C _T GMR (90% CI) *
FPV 1400 mg + RTV 100 mg (vs. FPV 700 mg + RTV 100 mg)	APV	1.54	1.81	1.26
	RTV	1.49	1.71	0.89
FPV 1400 mg + RTV 200 mg (vs. FPV 700 mg + RTV 100 mg)	APV	1.26	1.48	1.32
	RTV	4.15	4.17	3.99

GMR: Geometric Mean Ratio. A GMR of 1.54 indicates a 54% increase compared to the reference regimen.

Table 2: Pharmacokinetic Parameters for a Standard Boosted Regimen [2]

This study provided absolute values for the standard boosted regimen in HIV-infected patients.

Regimen	Analyte	AUC ₀₋₁₂ (ng·hr/mL)	C _{max} (ng/mL)	C ₁₂ (ng/mL)
FPV 700 mg + RTV 100 mg BID	APV	41,517	5,572	2,421
	RTV	4,321	1,099	136
	Indinavir	28,883	6,729	243

Detailed Experimental Protocol for a Drug Interaction Study

The following is a generalized protocol for a pharmacokinetic study, modeled after the designs found in the search results [1] [3].

1. Study Design

- **Type:** Open-label, fixed-sequence or randomized crossover study.
- **Population:** Healthy adult volunteers (or specific patient population, e.g., HIV-infected). Subjects should be in a fasted state for at least 10 hours prior to and 4 hours after the monitored dose, unless studying the effect of food [1] [3].
- **Treatment Arms:** As defined by the study objective (e.g., comparison of different fosamprenavir/ritonavir doses or investigation of an interacting drug).
- **Sample Size:** Typically 8-42 subjects, powered to detect a ~25% difference in key PK parameters with 90% power (alpha=0.05) [1] [2].

2. Dosage and Administration

- **Test Article:** Fosamprenavir tablets (700 mg or 1400 mg), administered with or without food as per protocol [4].
- **Pharmacokinetic Enhancer:** Ritonavir (100 mg or 200 mg), co-administered as a booster [1].
- **Duration:** Each treatment period lasts at least 14 days to ensure steady-state concentrations are reached before pharmacokinetic sampling [1].

3. Bioanalytical Method for Sample Analysis

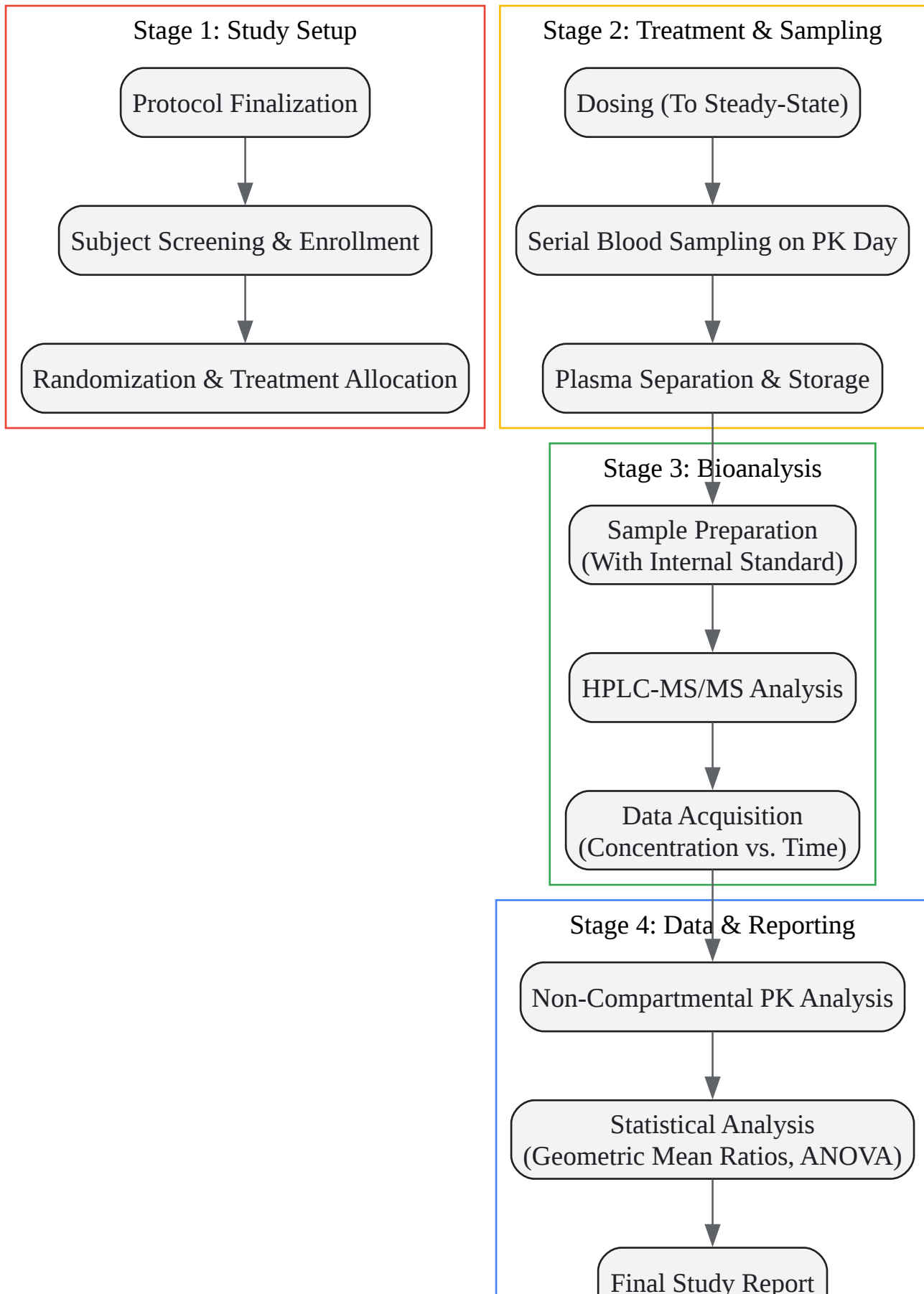
- **Sample Collection:** Serial blood samples (e.g., 4 mL) are collected in appropriate vacutainers at predefined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose [1] [3].
- **Sample Processing:** Plasma is separated by centrifugation (e.g., 900 x g for 10 minutes) within 1 hour of collection and stored frozen at -70°C or lower until analysis [1] [2].
- **Analytical Technique:** High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
 - **Chromatography:** Reverse-phase (e.g., YMC C8 column), isocratic or gradient elution.
 - **Detection:** Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM) [3] [2].
 - **Internal Standard:** **Fosamprenavir-d4** would be used here as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization.
 - **Calibration Range:** The method should be validated over a relevant concentration range (e.g., 10 to 10,000 ng/mL for amprenavir and ritonavir) with accuracy and precision $\leq 15\%$ [1].

4. Pharmacokinetic and Statistical Analysis

- **PK Parameters:** Calculate using non-compartmental methods (WinNonlin or similar):
 - **AUC_{0-τ}:** Area under the plasma concentration-time curve over the dosing interval (τ), calculated using the linear-up-log-down trapezoidal rule.
 - **C_{max}:** Maximum observed plasma concentration.
 - **T_{max}:** Time to C_{max}.
 - **C_τ:** Plasma concentration at the end of the dosing interval.
- **Statistical Analysis:** Perform ANOVA on log-transformed AUC_{0-τ}, C_{max}, and C_τ. Calculate geometric mean ratios (Test/Reference) and their 90% confidence intervals to assess bioequivalence or drug interaction effects [1].

Experimental Workflow for a PK Study

This diagram visualizes the key stages of a typical pharmacokinetic study protocol.





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Critical Protocol Considerations

- **Safety Monitoring:** The study protocol must include prospective criteria for discontinuing the study drug due to adverse events, notably marked hepatic transaminase elevations (ALT/AST $\geq 3x$ ULN), which have been associated with high-dose fosamprenavir/ritonavir regimens [1].
- **Drug Interactions:** Fosamprenavir/ritonavir is a potent inhibitor and inducer of CYP450 enzymes. The protocol must strictly prohibit the use of drugs that are contraindicated with this combination [4].
- **Informed Consent:** The study must be conducted in compliance with ethical guidelines (Declaration of Helsinki, ICH-GCP) and approved by an Institutional Review Board (IRB). All subjects must provide written informed consent [3].

Application Note: Use of Deuterated Internal Standards

In bioanalysis, a deuterated analog like **Fosamprenavir-d4** is chemically identical to the analyte (fosamprenavir) but is distinguished by the mass spectrometer due to its higher molecular weight.

- **Primary Role:** Serves as an Internal Standard (IS) in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) quantitation.
- **Key Function:** Co-elutes with the analyte but is detected at a different mass-to-charge (m/z) ratio. It corrects for:
 - Losses during sample preparation (extraction efficiency).
 - Matrix effects (ion suppression/enhancement).
 - Instrumental variability.
- **Protocol Implementation:** A fixed, known amount of **Fosamprenavir-d4** is added to every study sample (calibrators, quality controls, and subject samples) prior to the sample preparation steps. This ensures that any variability affecting the analyte also affects the IS, allowing for highly accurate and precise correction [2].

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